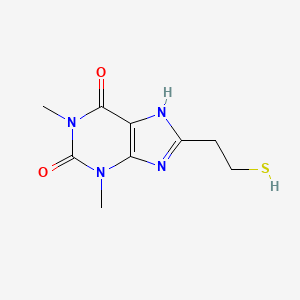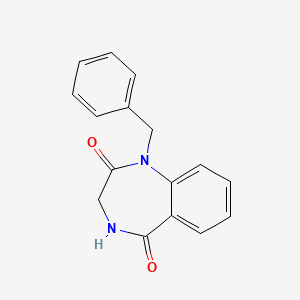
1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione is a heterocyclic compound belonging to the benzodiazepine family This compound is characterized by a benzene ring fused to a diazepine ring, which contains nitrogen atoms at positions 1 and 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of isatoic anhydride with an α-amino ester to form the core structure of the benzodiazepine. Potassium carbonate is often used as a base for selective alkylation at the N1 position, while lithiated 2-ethylacetanilide is used for N4 alkylation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for efficient and scalable production. This method involves the use of aminobenzophenones as starting materials, followed by a series of reactions including acylation and intramolecular cyclization .
化学反应分析
Types of Reactions
1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated benzodiazepine derivatives.
科学研究应用
1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein synthesis.
Industry: It is used in the development of new pharmaceuticals and as a precursor for other benzodiazepine derivatives.
作用机制
The mechanism of action of 1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the expression of the oncogene c-Myc by preventing the formation of polysomes, thereby inhibiting protein synthesis . This leads to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine used as an anxiolytic and sedative.
3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: Another benzodiazepine derivative with similar structural features.
Uniqueness
1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione is unique due to its specific substitution pattern and its potential as an anticancer agent. Unlike other benzodiazepines primarily used for their anxiolytic and sedative properties, this compound’s ability to inhibit protein synthesis and induce apoptosis in cancer cells sets it apart.
属性
CAS 编号 |
5973-20-6 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
1-benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C16H14N2O2/c19-15-10-17-16(20)13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,20) |
InChI 键 |
BZJHEQQAJDSYGZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C2=CC=CC=C2C(=O)N1)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


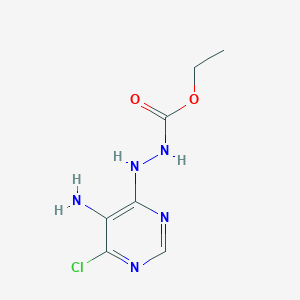
![6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731317.png)

![1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro-](/img/structure/B14731340.png)

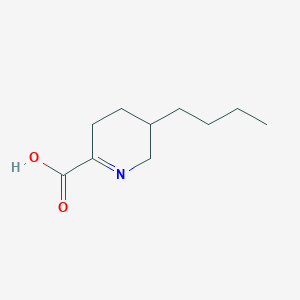
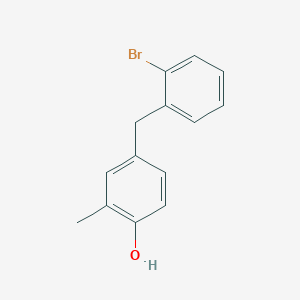
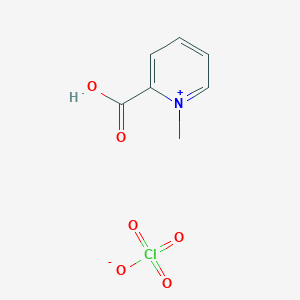
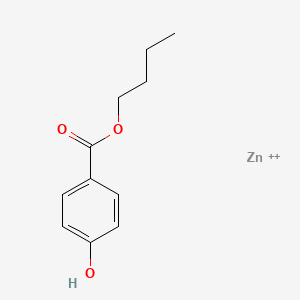

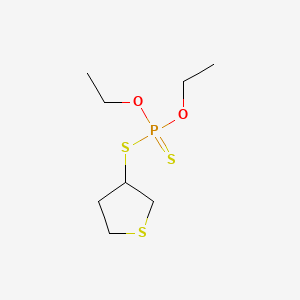
![[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate](/img/structure/B14731392.png)
